Cas no 1036260-18-0 ((1S,3R)-3-aminocyclopentanol)

(1S,3R)-3-aminocyclopentanol Chemical and Physical Properties
Names and Identifiers
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- (1S,3R)-3-aminocyclopentanol
- (1S,3R)-3-Amino-cyclopentanol
- Cyclopentanol, 3-amino-, (1S,3R)-
- cis-3-aminocyclopentanol
- Cyclopentanol,3-amino-,(1S,3R)-
- (1S,3R)-3-Aminocyclopentanol(WX600013)
- CS-0055003
- J-500455
- DTXSID50609062
- AKOS016843417
- (1S,3R)-3-Aminocyclopentan-1-ol
- rac-(1R,3S)-3-aminocyclopentan-1-ol
- EN300-254222
- YHFYRVZIONNYSM-UHNVWZDZSA-N
- 1036260-18-0
- SCHEMBL1192399
-
- MDL: MFCD11052500
- Inchi: InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m1/s1
- InChI Key: YHFYRVZIONNYSM-UHNVWZDZSA-N
- SMILES: C1C[C@@H](C[C@@H]1N)O
Computed Properties
- Exact Mass: 101.08400
- Monoisotopic Mass: 101.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 65.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2Ų
- XLogP3: -0.4
Experimental Properties
- Density: 1.084±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 179.4±33.0 ºC (760 Torr),
- Flash Point: 62.3±25.4 ºC,
- Solubility: Soluble (401 g/l) (25 º C),
- PSA: 46.25000
- LogP: 0.55880
(1S,3R)-3-aminocyclopentanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8140-100MG |
(1S,3R)-3-aminocyclopentanol |
1036260-18-0 | 95% | 100MG |
¥ 1,999.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8140-1G |
(1S,3R)-3-aminocyclopentanol |
1036260-18-0 | 95% | 1g |
¥ 7,999.00 | 2023-03-30 | |
eNovation Chemicals LLC | Y0997149-5g |
(1S,3R)-3-Aminocyclopentanol |
1036260-18-0 | 95% | 5g |
$3500 | 2024-08-02 | |
Chemenu | CM202784-1g |
(1S,3R)-3-aminocyclopentanol |
1036260-18-0 | 95% | 1g |
$893 | 2021-08-04 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02780-5g |
(1s,3r)-3-aminocyclopentan-1-ol |
1036260-18-0 | 95 | 5g |
$600 | 2021-06-26 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02780-1g |
(1s,3r)-3-aminocyclopentan-1-ol |
1036260-18-0 | 95% | 1g |
$600 | 2023-09-07 | |
A2B Chem LLC | AD69547-5mg |
(1S,3R)-3-Aminocyclopentanol |
1036260-18-0 | ≥95% | 5mg |
$40.00 | 2024-04-20 | |
A2B Chem LLC | AD69547-50mg |
(1S,3R)-3-Aminocyclopentanol |
1036260-18-0 | ≥95% | 50mg |
$327.00 | 2024-04-20 | |
1PlusChem | 1P007XRF-5mg |
(1S,3R)-3-Aminocyclopentanol |
1036260-18-0 | ≥95% | 5mg |
$85.00 | 2025-02-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8140-250mg |
(1S,3R)-3-aminocyclopentanol |
1036260-18-0 | 95% | 250mg |
¥3201.0 | 2024-04-26 |
(1S,3R)-3-aminocyclopentanol Related Literature
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1. Book reviews
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Additional information on (1S,3R)-3-aminocyclopentanol
Introduction to (1S,3R)-3-Aminocyclopentanol (CAS No. 1036260-18-0)
Chemical Overview: (1S,3R)-3-Aminocyclopentanol is a chiral compound with the CAS registry number 1036260-18-0. This compound belongs to the class of cyclopentanols, which are five-membered cyclic alcohols. The presence of an amino group (-NH2) at the 3-position and a hydroxyl group (-OH) at the 1-position makes it a valuable molecule in various chemical and biological applications. The stereochemistry of this compound is defined by its (1S,3R) configuration, which plays a critical role in its reactivity and biological activity.
Synthesis and Structure: The synthesis of (1S,3R)-3-aminocyclopentanol involves multi-step processes that typically start with the preparation of cyclopentanone derivatives. Recent advancements in asymmetric catalysis have enabled the enantioselective synthesis of this compound, ensuring high optical purity. The molecule's structure is characterized by a rigid cyclopentane ring system, which provides stability and influences its physical properties such as melting point and solubility.
Biological Activity: (1S,3R)-3-Aminocyclopentanol has shown promising biological activity in recent studies. It exhibits potential as a lead compound in drug discovery, particularly in the development of enzyme inhibitors. For instance, research has demonstrated its ability to modulate the activity of certain kinases, making it a candidate for anticancer drug development. Additionally, its amino group allows for further functionalization, enabling the creation of derivatives with enhanced bioavailability and efficacy.
Applications in Organic Chemistry: In organic synthesis, (1S,3R)-3-aminocyclopentanol serves as a versatile building block. Its amino group can undergo various transformations such as alkylation, acylation, and reductive amination, leading to the formation of complex molecules. Recent studies have highlighted its utility in constructing bioactive compounds with intricate stereochemistry. The compound's chiral center also makes it valuable in asymmetric synthesis strategies.
Environmental Considerations: As with any chemical compound, understanding the environmental impact of (1S,3R)-3-aminocyclopentanol is crucial. Recent research has focused on its biodegradability and potential toxicity to aquatic organisms. Studies indicate that under specific conditions, this compound can undergo microbial degradation, reducing its persistence in the environment. However, further investigations are needed to fully assess its environmental footprint.
Future Directions: The continued exploration of (1S,3R)-3-aminocyclopentanol is expected to yield new insights into its applications across various fields. Ongoing research aims to optimize its synthesis pathways for industrial scalability while maintaining high enantiomeric excess. Additionally, investigations into its pharmacokinetics and pharmacodynamics will be essential for advancing its therapeutic potential.
In conclusion, (1S,3R)-3-aminocyclopentanol (CAS No. 1036260-18-0) stands out as a significant molecule with diverse applications in organic chemistry and drug discovery. Its unique structure and stereochemistry make it a valuable tool for researchers seeking to develop novel compounds with specific biological activities.
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